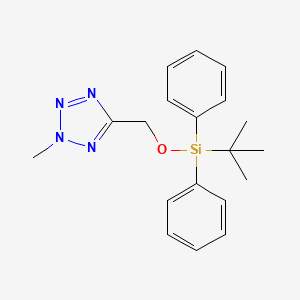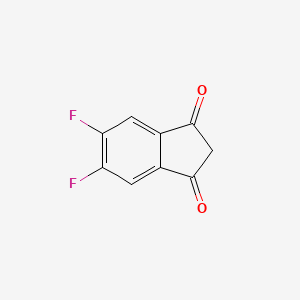
5,6-Difluoro-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
5,6-Difluoro-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C9H4F2O2 and its molecular weight is 182.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Difluoro-1H-indene-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Difluoro-1H-indene-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticoagulant Properties : 1H-indene-1,3(2H)-dione derivatives, which include 5,6-Difluoro-1H-indene-1,3(2H)-dione, have been identified as anticoagulants that help prevent blood coagulation. Studies have explored the molecular structure and vibrational properties of these compounds, providing insights into their reactivity and polarity, which are essential for their pharmacological application (Prasad et al., 2010).
Synthesis Methods : Efficient synthesis methods for derivatives of 1H-indene-1,3(2H)-dione, including ultrasound-assisted synthesis, have been reported. These methods offer advantages like good yields, use of environmentally benign solvents, and cost-effectiveness (Ghahremanzadeh et al., 2011).
Catalytic Applications : Nano Fe2O3@SiO2–SO3H has been used as an efficient catalyst for the multi-component preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, starting from 1H-indene-1,3(2H)-dione. This highlights its potential in catalyzing complex organic reactions (Ghashang et al., 2017).
Optoelectronic Applications : Push-pull chromophores based on derivatives of 1H-indene-1,3(2H)-dione have been studied for their potential in optoelectronic applications. These compounds show significant solvatochromic behavior, indicating their usefulness in developing responsive materials for electronic devices (Pigot et al., 2019).
Liquid Crystal Applications : 5,6-Difluoro-1H-indene derivatives have been designed and synthesized as novel core structures for liquid crystals, exhibiting high birefringence and dielectric anisotropy. These properties are crucial for applications in liquid crystal displays and other optical devices (Yokokoji et al., 2009).
Chemosensor Applications : 5,6-Difluoro-1H-indene-1,3(2H)-dione derivatives have been used in developing fluorescent chemosensors with high sensitivity and selectivity toward Cu2+ ions. These chemosensors are useful in various analytical applications, including metal ion detection and environmental monitoring (Subhasri et al., 2014).
Propriétés
IUPAC Name |
5,6-difluoroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c10-6-1-4-5(2-7(6)11)9(13)3-8(4)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHJXOJLIYDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2C1=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



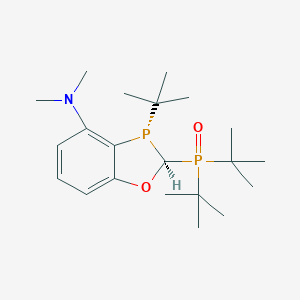
![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8092338.png)
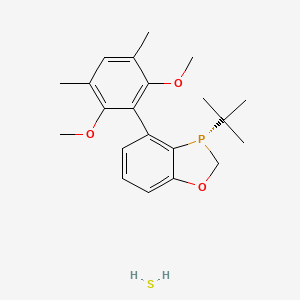
![2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine](/img/structure/B8092343.png)
![[(4S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate](/img/structure/B8092345.png)
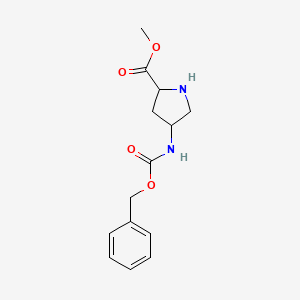
![3-[[(1R,3R)-3-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B8092375.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,3R)-3-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B8092377.png)
![7-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B8092404.png)

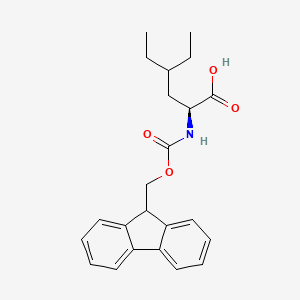

![5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8092424.png)
